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Compound of Interest

Compound Name: Antiviral agent 15

Cat. No.: B15143635 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis,

and biological activity of Antiviral Agent 15, also referred to as Compound 15f. This novel

clofazimine derivative has demonstrated significant antiviral effects against both rabies virus

(RABV) and pseudo-typed Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2),

marking it as a promising candidate for broad-spectrum antiviral drug development.[1][2]

Chemical Structure
Antiviral Agent 15 (Compound 15f) is a derivative of clofazimine, characterized by the

substitution of a 4-methoxy-2-pyridyl group at the N5-position of the riminophenazine core. The

chemical structure is presented below:

(Image of the chemical structure of Antiviral Agent 15 (Compound 15f) would be placed here

if image generation were supported.)

Molecular Formula: C₂₅H₂₀Cl₂N₅O

Molecular Weight: 492.37 g/mol

Synthesis
The synthesis of Antiviral Agent 15 (Compound 15f) is achieved through a multi-step process

as described by Zhang et al. (2022).[2] A general outline of the synthesis is provided below. For
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detailed experimental procedures, please refer to the original publication.

General Synthesis Scheme
The synthesis of compound 15f and other similar clofazimine derivatives involves a key

reaction between a common intermediate and various substituted anilines or benzylamines.[2]

Scheme 1: General synthesis of compounds 15d–j. Following a similar procedure in preparing

4a–h in 4.1.2, the reaction of 10b with corresponding intermediates 12c–g. Then, the mixture of

12c–g (1 g) and 10% Pd/C (0.2 equiv.) in methanol (30 mL) and THF (30 mL) was shaken

overnight under hydrogen atmosphere. The reaction mixture was filtered, and the filtrate was

concentrated in vacuo. The residue suspended or dissolved in ethanol/CH...[2]

Quantitative Data
The antiviral activity and cytotoxicity of Antiviral Agent 15 (Compound 15f) have been

quantitatively assessed against rabies virus and pseudo-typed SARS-CoV-2. The key

parameters are summarized in the tables below.

Table 1: Antiviral Activity and Cytotoxicity against
Rabies Virus (BSR cells)

Compound EC₅₀ (μM) CC₅₀ (μM)
Selectivity Index
(SI)

15f 1.45 >324 223

Clofazimine (1) 2.28 >2200 >967

EC₅₀ (Half-maximal effective concentration): The concentration of the compound that inhibits

50% of viral activity. CC₅₀ (Half-maximal cytotoxic concentration): The concentration of the

compound that causes 50% cell death. SI (Selectivity Index): Calculated as CC₅₀/EC₅₀.

Table 2: Antiviral Activity and Cytotoxicity against
Pseudo-typed SARS-CoV-2 (Huh7 cells)
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Compound EC₅₀ (μM) CC₅₀ (μM)
Selectivity Index
(SI)

15f 14.6 >89.1 6.1

Clofazimine (1) 0.31 >10 >32.3

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of

Antiviral Agent 15.

In Vitro Anti-Rabies Virus Activity Assay (Rapid
Fluorescent Focus Inhibition Test - RFFIT)
This assay is used to determine the concentration of the antiviral agent required to neutralize

the rabies virus.

Cell Culture: BSR cells (a clone of baby hamster kidney cells) are cultured in appropriate

media and seeded into 96-well plates.

Compound Dilution: Antiviral Agent 15 is serially diluted to various concentrations.

Virus Neutralization: The diluted compound is mixed with a standard amount of rabies virus

and incubated.

Infection: The mixture is then added to the BSR cells in the 96-well plates.

Incubation: The plates are incubated to allow for viral infection and replication.

Fluorescent Staining: After the incubation period, the cells are fixed and stained with a

fluorescently labeled antibody that specifically binds to the rabies virus nucleoprotein.

Quantification: The number of fluorescent foci (clusters of infected cells) is counted under a

fluorescence microscope. The EC₅₀ value is calculated as the concentration of the

compound that reduces the number of fluorescent foci by 50% compared to the untreated

virus control.
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In Vitro Anti-Pseudo-typed SARS-CoV-2 Activity Assay
This assay assesses the ability of the antiviral agent to inhibit the entry of pseudo-typed SARS-

CoV-2 particles into host cells.

Cell Culture: Huh7 cells (human liver cancer cell line) are cultured and seeded into 96-well

plates.

Compound Dilution: Antiviral Agent 15 is serially diluted.

Pseudovirus Preparation: Pseudotyped viral particles are generated, typically using a

lentiviral or vesicular stomatitis virus (VSV) backbone, expressing the SARS-CoV-2 spike (S)

protein and a reporter gene (e.g., luciferase or green fluorescent protein).

Infection: The Huh7 cells are pre-treated with the diluted compound before being infected

with the pseudotyped SARS-CoV-2 particles.

Incubation: The plates are incubated to allow for viral entry and expression of the reporter

gene.

Reporter Gene Assay: The activity of the reporter gene is measured (e.g., luminescence for

luciferase).

Quantification: The EC₅₀ value is determined as the concentration of the compound that

reduces the reporter gene signal by 50% compared to the untreated virus control.

Mechanism of Action
Antiviral Agent 15 exerts its broad-spectrum antiviral effects through a dual-target mechanism,

interfering with both viral entry and intracellular biosynthesis.

Inhibition of Viral Entry: The compound targets the viral surface glycoproteins, namely the G

protein of the rabies virus and the S protein of SARS-CoV-2. By binding to these proteins, it

blocks the membrane fusion process, which is a critical step for the virus to enter the host

cell.

Inhibition of Viral Biosynthesis: Antiviral Agent 15 also demonstrates the ability to bind to

key viral enzymes involved in replication. For the rabies virus, it targets the L protein (the
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viral RNA-dependent RNA polymerase). In the case of SARS-CoV-2, it is suggested to bind

to the nsp13 helicase, an enzyme essential for unwinding the viral RNA genome. This

inhibition of viral biosynthesis acts synergistically with the blockage of membrane fusion to

produce a potent antiviral effect.
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Caption: Dual-target mechanism of Antiviral Agent 15.

Experimental Workflow for Antiviral Activity Screening
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Caption: General workflow for antiviral activity screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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